molecular formula C13H19N3O4 B2639861 (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 2220111-42-0

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No.: B2639861
CAS No.: 2220111-42-0
M. Wt: 281.312
InChI Key: UZDUDRJHTAXDSH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl-substituted pyrazole ring, and a propenoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then further reacted to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
  • (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid
  • (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-isopropyl-1H-pyrazol-5-yl)prop-2-enoic acid

Uniqueness

The uniqueness of (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring and the Boc protecting group makes it particularly useful in synthetic chemistry and biochemical studies.

Properties

IUPAC Name

(E)-3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,19)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDUDRJHTAXDSH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.